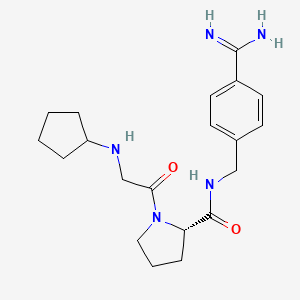
L-gamma-Glutamyl-3-sulfino-L-alanylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-gamma-Glutamyl-3-sulfino-L-alanylglycine, also known as glutathione sulfinate, is a tripeptide molecule composed of glutamic acid, sulfinic acid, and glycine. It is a derivative of glutathione, an important antioxidant in biological systems. This compound plays a significant role in various biochemical processes, including detoxification and cellular protection against oxidative stress .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-gamma-Glutamyl-3-sulfino-L-alanylglycine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the constituent amino acids. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
L-gamma-Glutamyl-3-sulfino-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid.
Reduction: The sulfinic acid group can be reduced to thiol.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are typically employed.
Substitution: Reagents like carbodiimides or active esters are used for peptide bond formation.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various peptide derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
L-gamma-Glutamyl-3-sulfino-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular detoxification and protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress and detoxification.
Industry: Utilized in the development of antioxidant formulations and as a component in biochemical assays
Mecanismo De Acción
L-gamma-Glutamyl-3-sulfino-L-alanylglycine exerts its effects primarily through its antioxidant properties. It interacts with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. The compound also participates in the detoxification of harmful substances by conjugating with them and facilitating their excretion. The molecular targets and pathways involved include glutathione S-transferases and other detoxifying enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine. It is a well-known antioxidant and detoxifying agent.
L-gamma-Glutamyl-L-cysteinylglycine: Another derivative of glutathione with similar antioxidant properties.
L-gamma-Glutamyl-3-sulfino-L-alanine: A related compound with a sulfinic acid group, used in similar biochemical applications
Uniqueness
L-gamma-Glutamyl-3-sulfino-L-alanylglycine is unique due to its specific combination of amino acids and the presence of a sulfinic acid group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C10H17N3O8S |
|---|---|
Peso molecular |
339.32 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfinopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O8S/c11-5(10(18)19)1-2-7(14)13-6(4-22(20)21)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21)/t5-,6-/m0/s1 |
Clave InChI |
DMAPAHUEYHXRFI-WDSKDSINSA-N |
SMILES isomérico |
C(CC(=O)N[C@@H](CS(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES canónico |
C(CC(=O)NC(CS(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-[[5-chloro-2-[2-(ethylamino)-2-oxoethoxy]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10758764.png)
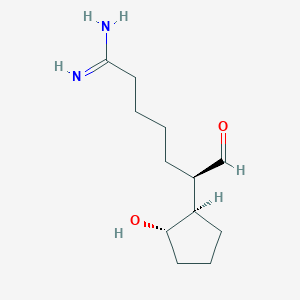

![(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10758773.png)
![6-Fluoro-2-[2-hydroxy-3-(2-methyl-cyclohexyloxy)-phenyl]-1H-indole-5-carboxamidine](/img/structure/B10758778.png)
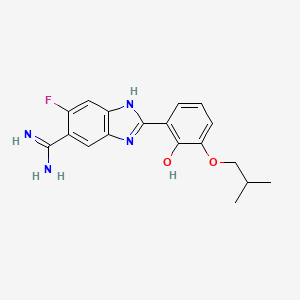
![N-(3-Chlorophenyl)-N-Methyl-2-Oxo-3-[(3,4,5-Trimethyl-1h-Pyrrol-2-Yl)methyl]-2h-Indole-5-Sulfonamide](/img/structure/B10758791.png)
![(3z,5s,6r,7s,8r,8as)-3-(Octylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-5,6,7,8-Tetrol](/img/structure/B10758799.png)
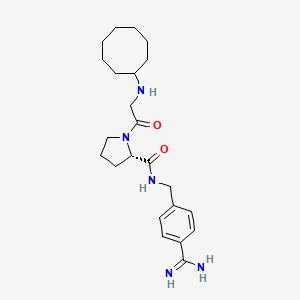
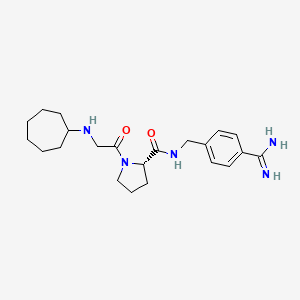
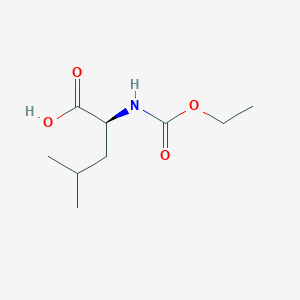
![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)
